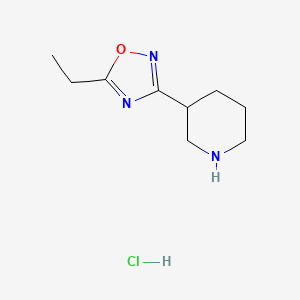
3-(5-エチル-1,2,4-オキサジアゾール-3-イル)ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the empirical formula C9H16ClN3O and a molecular weight of 217.70 g/mol . It is a solid compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields of research and industry .
科学的研究の応用
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific research applications. It is used in medicinal chemistry for developing new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties . In biology, it is studied for its interactions with various biological targets and pathways. In the industry, it is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry .
準備方法
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may involve the use of tetrahydrofuran (THF) as a solvent, refluxing for 4.5 hours, followed by cooling and further reaction with ethanol and sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure the desired product’s purity and yield.
化学反応の分析
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions may introduce new substituents on the piperidine ring.
作用機序
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.
類似化合物との比較
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride . These compounds share the oxadiazole and piperidine core structures but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride lies in its specific substituents, which may confer distinct biological activities and applications compared to its analogs.
特性
IUPAC Name |
5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPTPDBYZEWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














